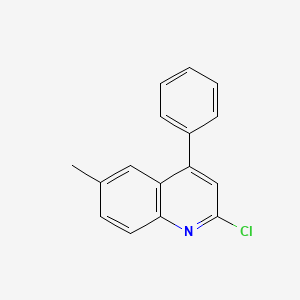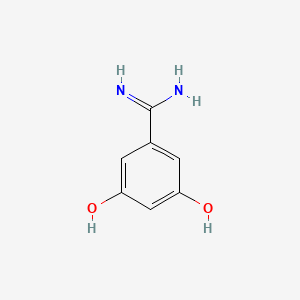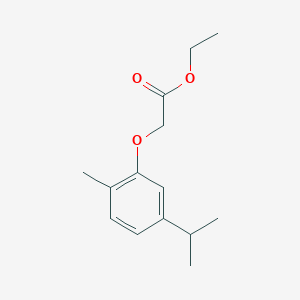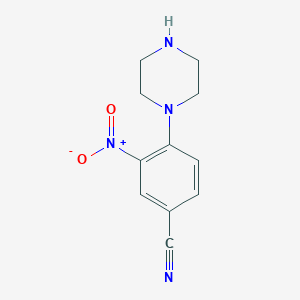
Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate is a chemical compound that belongs to the class of oxazolidines. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and a dimethyloxazolidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate typically involves the reaction of (S)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium bicarbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base (e.g., HCl or NaOH) is used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc deprotection.
Major Products Formed
Hydrolysis: (S)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid.
Reduction: Ethyl (S)-3-hydroxy-2,2-dimethyloxazolidine-4-carboxylate.
Substitution: (S)-2,2-dimethyl-1,3-oxazolidine-4-amine.
科学的研究の応用
Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex molecules, especially in the development of pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is a precursor in the synthesis of drugs that target specific biological pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals.
作用機序
The mechanism of action of Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate involves its ability to act as a protecting group for amines in organic synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property is exploited in multi-step synthesis to protect and deprotect functional groups as needed.
類似化合物との比較
Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate is unique due to its combination of an oxazolidine ring and a Boc protecting group. Similar compounds include:
Ethyl (S)-2,2-dimethyloxazolidine-4-carboxylate: Lacks the Boc protecting group.
Ethyl (S)-3-Boc-2-methyloxazolidine-4-carboxylate: Has a single methyl group on the oxazolidine ring.
Ethyl (S)-3-Boc-2,2-dimethylthiazolidine-4-carboxylate: Contains a sulfur atom in the ring instead of oxygen.
These compounds share similar reactivity but differ in their structural features and specific applications.
特性
分子式 |
C13H23NO5 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
3-O-tert-butyl 4-O-ethyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-7-17-10(15)9-8-18-13(5,6)14(9)11(16)19-12(2,3)4/h9H,7-8H2,1-6H3/t9-/m0/s1 |
InChIキー |
KOCROYYUTBXILU-VIFPVBQESA-N |
異性体SMILES |
CCOC(=O)[C@@H]1COC(N1C(=O)OC(C)(C)C)(C)C |
正規SMILES |
CCOC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide](/img/structure/B11724224.png)
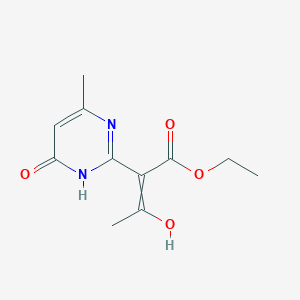
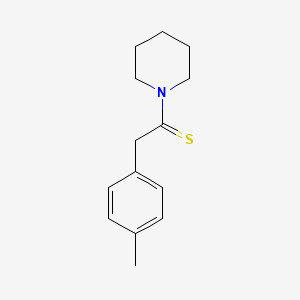

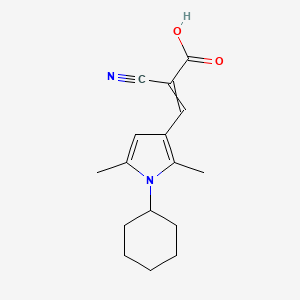
![(1S,2R)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B11724242.png)
![N'-[(thiophen-2-yl)methylidene]quinoline-6-carbohydrazide](/img/structure/B11724270.png)
